(+)-1,4-Di-O-benzyl-D-threitol has the following key features in its molecular structure:
D-threitol + 2 C6H5CH2Cl (benzyl chloride) + Base -> (+)-1,4-Di-O-benzyl-D-threitol + 2 HCl (hydrogen chloride)
(+)-1,4-Di-O-benzyl-D-threitol can be coupled to the N-terminus of a peptide using various coupling reagents. This reaction creates a benzyl-protected peptide derivative that can be further manipulated without affecting the free N-terminus [2].
The benzyl groups can be removed under specific conditions, such as using hydrogenation with a palladium catalyst, to reveal the free hydroxyl groups on the threitol moiety [2].
(+)-1,4-Di-O-benzyl-D-threitol functions primarily as a protecting group in peptide synthesis. It reacts with the N-terminus of a peptide, forming a stable bond while leaving the remaining functional groups of the peptide accessible for further modifications. After the desired modifications are complete, the benzyl groups can be selectively removed to regenerate the free N-terminus of the peptide [2].